molecular formula C8H13BN2O4 B572308 (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid CAS No. 1217500-54-3

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

Cat. No. B572308
CAS RN: 1217500-54-3
M. Wt: 212.012
InChI Key: BMAIJKCROWPJPY-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron group from these esters, is a key step in many synthesis protocols .


Molecular Structure Analysis

The molecular formula of “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is C8H13BN2O4, and its molecular weight is 212.01 g/mol .


Chemical Reactions Analysis

Boronic acid derivatives like “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” can participate in a variety of chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions . In addition, they can undergo protodeboronation, a reaction that removes the boron group .

Scientific Research Applications

C−H Borylation

Indolylboronic acids, including our compound of interest, serve as valuable reagents for C−H borylation reactions. These reactions involve the direct functionalization of C−H bonds, enabling the synthesis of complex molecules. Researchers have employed indolylboronic acids to introduce boron-containing groups into aromatic and heteroaromatic substrates, leading to diverse products with potential biological activities .

Suzuki-Miyaura Coupling

Our compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions. By reacting with aryl halides or borate esters, it forms C–C bonds, allowing the construction of biaryl compounds. This method has applications in drug discovery, materials science, and natural product synthesis .

Hydroxyquinone Synthesis

N-Boc-indole-2-boronic acid (a derivative of our compound) has been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling. These hydroxyquinones find applications in pharmaceuticals and materials research .

Enzyme Inhibition

Although most biological applications of boronic acid derivatives involve enzyme inhibition, some specific derivatives can serve as sensors or be incorporated into drug delivery systems. Researchers have explored boronic acids as inhibitors of proteases, kinases, and other enzymes .

Amino Acid Derivatives

In optimizing the synthesis of Boc derivatives of amino acids, researchers have studied the influence of reaction conditions using di-tert-butyl pyrocarbonate. This work contributes to the development of amino acid-based pharmaceuticals and peptide chemistry .

Materials Chemistry

Indolylboronic acids, including our compound, have applications in materials chemistry. Their stability, non-toxicity, and ease of availability make them attractive for modifying materials surfaces, designing sensors, and developing functional materials .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-6(9(13)14)4-5-10-11/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIJKCROWPJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674568
Record name [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

CAS RN

1217500-54-3
Record name 1-(1,1-Dimethylethyl) 5-borono-1H-pyrazole-1-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1217500-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-boronic acid, N1-BOC protected
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